molecular formula C15H19F2NO3 B2572272 3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2191216-71-2

3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No.: B2572272
CAS No.: 2191216-71-2
M. Wt: 299.318
InChI Key: HKEWHMFXLPHVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, also known as PF-06282999, is a small molecule drug that has been under investigation for its potential use as a treatment for certain types of cancer. This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C15H19F2NO3. The InChI code is 1S/C15H12F3IN2O3/c16-10-3-2-9 (15 (23)21-24-6-5-22)14 (13 (10)18)20-12-4-1-8 (19)7-11 (12)17/h1-4,7,20,22H,5-6H2, (H,21,23) .

Scientific Research Applications

Synthesis and Functionalization

  • Rhodium(III)-Catalyzed Alkenylation

    A study highlighted the synthesis of difluorinated benzamides through a rhodium(III)-catalyzed alkenylation reaction, demonstrating the utility of fluorinated molecules in pharmaceutical and agrochemical industries. This method showcases broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of complex difluorinated compounds (Cui et al., 2023).

  • Fluorination of Enamides

    Research on the direct functionalization involving both difluorination and hydroxylation of enamides was reported, leading to the creation of 3-(difluoroalkyl)-3-hydroxyisoindolin-1-ones under both basic and Brønsted acidic conditions. This process allows for the preparation of gem-difluorinated products, highlighting the versatility of fluorinated compounds in medicinal chemistry (Munoz et al., 2018).

Applications in Pharmaceuticals

  • Development of Novel Fluorescence Probes: A study developed novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and intermediates of peroxidase. These probes, due to their selective and sensitive detection capabilities, are valuable tools in studying the roles of hROS in biological and chemical applications, illustrating the potential utility of fluorinated compounds in biosensing technologies (Setsukinai et al., 2003).

Insights into Molecular Structure and Reactivity

  • Structural and Spectroscopic Analysis: The structure, molecular geometry, vibrational frequencies, electronic properties, and chemical reactivity of a novel benzamide compound were analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. This comprehensive analysis provides essential insights into the physicochemical properties and potential applications of fluorinated benzamides in materials science and molecular engineering (Demir et al., 2015).

Properties

IUPAC Name

3,4-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c16-12-4-3-11(9-13(12)17)14(20)18-10-15(21-8-7-19)5-1-2-6-15/h3-4,9,19H,1-2,5-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEWHMFXLPHVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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